

# Structure-activity relationship (SAR) of 4-aminoquinazoline kinase inhibitors

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## Compound of Interest

Compound Name: 4-Hydrazinoquinazoline

Cat. No.: B1199610

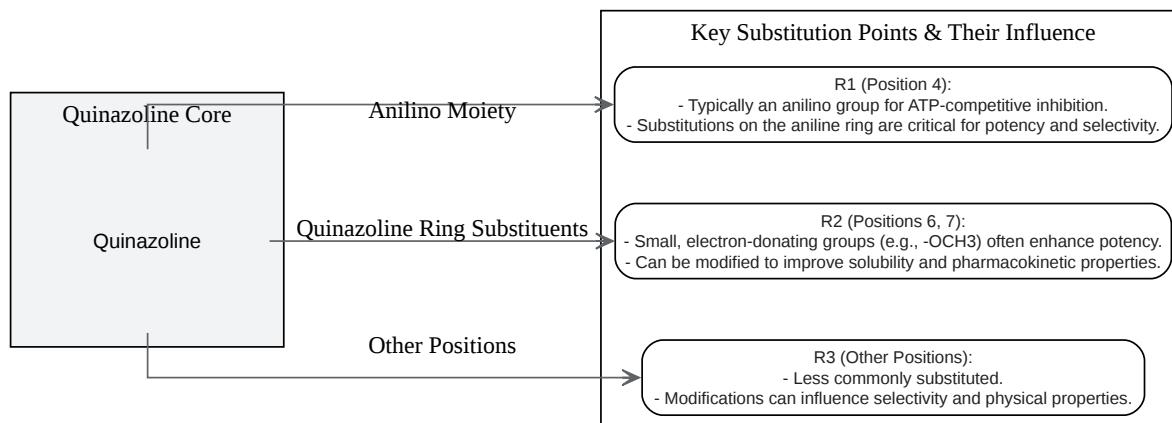
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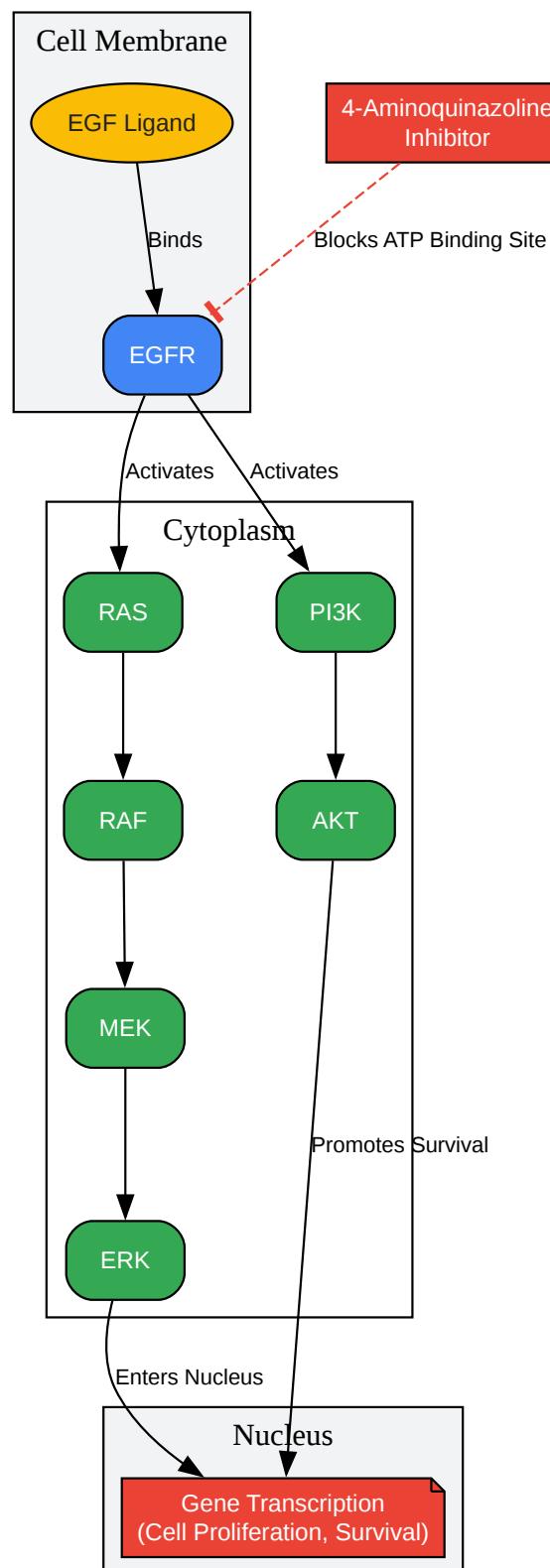
## The 4-Aminoquinazoline Scaffold: A Privileged Structure in Kinase Inhibition

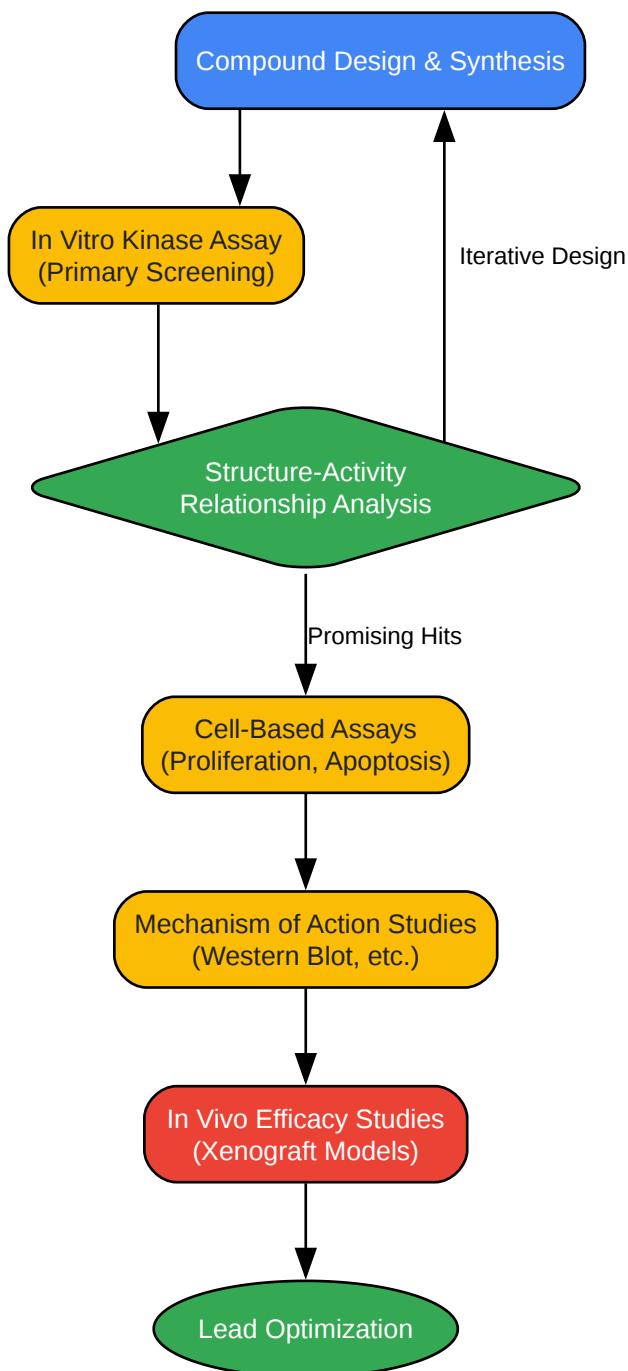
The 4-aminoquinazoline core is a cornerstone in the development of kinase inhibitors, particularly in the realm of cancer therapy.<sup>[1][2]</sup> Its versatile structure has been extensively explored, leading to the discovery of numerous potent and selective inhibitors targeting a range of protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinazoline derivatives, focusing on their inhibitory activity against key kinase targets, supported by experimental data and detailed protocols.

## General Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of 4-aminoquinazoline derivatives can be modulated by substitutions at various positions of the quinazoline ring and the 4-anilino moiety. The general pharmacophore model highlights key interaction points with the ATP-binding site of the kinase.







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## References

- 1. researchgate.net [researchgate.net]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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